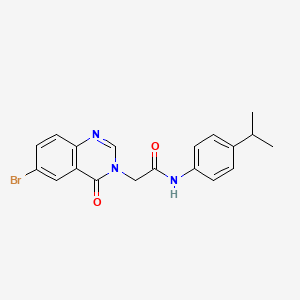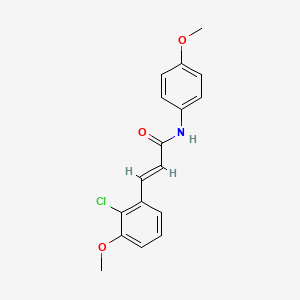
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is a complex organic compound that features both isoxazole and nicotinate moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while nicotinates are derivatives of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate typically involves the formation of the isoxazole ring followed by its attachment to the nicotinate moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nicotinate moiety.
5,6-Dichloronicotinic Acid: Contains the nicotinate structure but without the isoxazole ring.
3,5-Dimethyl-4-isoxazolyl)methyl Nicotinate: Similar structure but without the dichloro substitution.
Uniqueness: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is unique due to the combination of both isoxazole and nicotinate moieties, along with the dichloro substitution. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H10Cl2N2O3 |
|---|---|
Poids moléculaire |
301.12 g/mol |
Nom IUPAC |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-6-9(7(2)19-16-6)5-18-12(17)8-3-10(13)11(14)15-4-8/h3-4H,5H2,1-2H3 |
Clé InChI |
YUXYJXCMCHYZNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



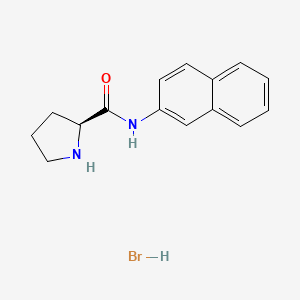
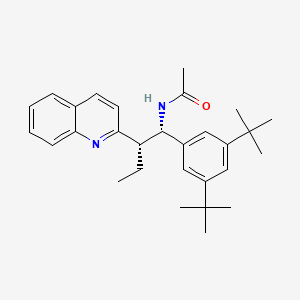

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

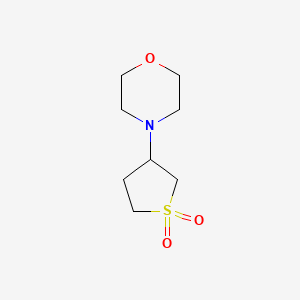
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)




